molecular formula C7H14NO5P<br>(CH3O)2PO-OC(CH3)=CHCO-NHCH3<br>C7H14NO5P B1676717 Monocrotophos CAS No. 6923-22-4

Monocrotophos

Cat. No.: B1676717
CAS No.: 6923-22-4
M. Wt: 223.16 g/mol
InChI Key: KRTSDMXIXPKRQR-AATRIKPKSA-N
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Description

Monocrotophos is a broad-spectrum organophosphate insecticide and acaricide known for its systemic and contact action against a wide range of pests on crops such as cotton, rice, and maize . Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for normal nerve impulse transmission . This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in continued neurotransmission and severe neurological effects in target organisms . Due to its high acute toxicity, this compound is classified as WHO Class Ib (Highly Hazardous) and has been banned or severely restricted in many countries, including the United States and the European Union . It is acutely toxic to humans, birds, and other wildlife, and has been implicated in mass bird mortality events . Research into this compound is vital for understanding the environmental impact and toxicology of organophosphate pesticides. Studies have shown that chronic exposure can induce oxidative stress and cardiotoxicity in mammalian models, and it has been investigated for its potential diabetogenic effects mediated through the gut microbiota . Furthermore, this compound serves as a key compound in bioremediation research, where microbial consortia are explored for their ability to degrade the pesticide into non-toxic compounds in contaminated soils . This product is intended For Research Use Only and must not be used for any personal, commercial, or agricultural purposes.

Properties

IUPAC Name

dimethyl [(E)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTSDMXIXPKRQR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC)/OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P, Array
Record name MONOCROTOPHOS
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DSSTOX Substance ID

DTXSID9034816
Record name Monocrotophos
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Molecular Weight

223.16 g/mol
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Physical Description

Monocrotophos appears as colorless crystals with a mild ester odor, commercial product is a reddish-brown solid. Used as a fast acting insecticide with both systemic and contact action against a wide range of pests on cotton, sugar cane, tobacco, potatoes, peanuts, tomatoes, and ornamentals. Very toxic., Colorless to reddish-brown solid with a mild, ester odor. [insecticide]; [NIOSH], Solid, COLOURLESS HYGROSCOPIC CRYSTALS., Colorless to reddish-brown solid with a mild, ester odor., Colorless to reddish-brown solid with a mild, ester odor. [insecticide]
Record name MONOCROTOPHOS
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0435.html
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Boiling Point

257 °F at 0.0005 mmHg (EPA, 1998), 125 °C @ 760 MM HG, at 0.00007kPa: 125 °C, 257 °F at 0.0005 mmHg, 257 °F
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Record name MONOCROTOPHOS
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Above 200F (EPA, 1998), Above 200 °F, closed cup, >200 °F
Record name MONOCROTOPHOS
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Record name MONOCROTOPHOS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/487
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Monocrotophos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0435.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), SOL IN WATER, ETHANOL, PETROLEUM ETHER, ACETONE /TECHNICAL GRADE/, MISCIBLE WITH WATER; SOL IN ACETONE, ETHANOL; PRACTICALLY INSOL IN DIESEL OILS, KEROSINE., Solubility (20 °C) 1 kg/kg water; 700 g/kg acetone; 800 g/kg dichloromethane; 1 kg/kg methanol; 250 g/kg octan-1-ol; 60 g/kg toluene., Sparingly sol in xylene., In water 100% at 20 °C; in methanol 100%, acetone 70%, n-octanol 25%, toluene 6% (all at 20 °C). Sparingly soluble in kerosene and diesel oil., 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (miscible), Miscible
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Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Monocrotophos
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0435.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.22 kg/l at 20 °C, Density (at 20 °C): 1.22 g/cm³
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MONOCROTOPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Vapor Pressure

7e-06 mmHg at 68 °F (EPA, 1998), 0.000007 [mmHg], 2.9X10-4 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.0003 (negligible), 0.000007 mmHg
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Record name Monocrotophos
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0435.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Reddish brown solid, Colorless to reddish-brown solid.

CAS No.

6923-22-4, 2157-98-4
Record name MONOCROTOPHOS
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Record name Dimethyl 1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate
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Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N-methylcrotonamide
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Melting Point

129 to 131 °F crystals; 77 to 86 °F commercial product (EPA, 1998), 54-55 °C, 54 - 55 °C, 129 °F
Record name MONOCROTOPHOS
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Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The enolate ion derived from 2-chloro-N-methyl-3-oxobutyramide attacks the electrophilic phosphorus center of trimethyl phosphite.
  • Esterification : A phosphorylated intermediate forms, followed by the elimination of methyl chloride (CH₃Cl).
  • Isomerization : The intermediate undergoes tautomerization to yield this compound in its stable E-isomer configuration.

The structural formula of this compound is:
$$
\text{(CH₃O)₂PO-O-C(CH₃)=CH-C(O)-NHCH₃}
$$

Industrial Process Parameters

Key optimization parameters for this synthesis include:

Parameter Optimal Range Impact on Yield Source
Temperature 40–60°C Prevents side reactions
Solvent Toluene or Xylene Enhances miscibility
Reaction Time 4–6 hours Maximizes conversion
Molar Ratio (P:Amide) 1:1.05 Ensures excess amide

Post-synthesis purification involves vacuum distillation to remove unreacted trimethyl phosphite and solvent residues, achieving a final purity of ≥750 g/kg.

Alternative Synthesis: Chloral Addition for Low-Toxicity Derivatives

A patented method introduces chloral (CCl₃CHO) to this compound, forming chlorohydroxy this compound —a derivative with reduced mammalian toxicity.

Reaction Steps

  • Addition Reaction : Chloral reacts with the NH group in this compound, forming a hydroxylamine derivative.
  • Hydrolysis in Mammals : The derivative rapidly hydrolyzes to glucuronic acid conjugates, facilitating excretion.

This modification retains insecticidal activity while lowering acute toxicity in non-target organisms.

Quality Control and Regulatory Specifications

Regulatory agencies mandate strict quality standards for this compound production. The Australian Pesticides and Veterinary Medicines Authority (APVMA) specifies:

Parameter Requirement Analytical Method Source
This compound Content ≥750 g/kg HPLC-UV
Trimethyl Phosphate ≤20 g/kg Gas Chromatography
N-Nitrosamines Not detected Mass Spectrometry

These standards ensure minimal toxic impurities and batch-to-batch consistency.

Recent Advances in Synthesis Optimization

Solvent-Free Reactions

Emerging studies explore solvent-free conditions using microwave irradiation, reducing reaction time to 1–2 hours while maintaining yields >90%.

Catalytic Enhancements

Heterogeneous catalysts like zeolite-supported acids improve selectivity, minimizing byproducts such as trimethyl phosphate.

Chemical Reactions Analysis

Types of Reactions: Monocrotophos undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: N-methylacetoacetamide

    Oxidation: Various degradation products, depending on the oxidizing agent used

    Substitution: Different this compound derivatives

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Structural Properties

Monocrotophos belongs to the vinyl phosphate group, sharing structural motifs with dicrotophos, dimethoate, and acephate. Key comparisons include:

Compound Chemical Class Key Structural Features Solubility (mg/L) logD (pH 7)
This compound Vinyl phosphate Dimethyl (E)-1-methyl-2-(methylcarbamoyl) ethenyl phosphate 16.1 -1.2
Dicrotophos Vinyl phosphate Dimethyl-2-dimethylcarbamoyl-1-methylvinyl phosphate 15.9 -0.9
Dimethoate Organophosphate (amide) O,O-Dimethyl S-methylcarbamoylmethyl phosphorodithioate 25.0 -0.5
Acephate Organophosphate (amide) O,S-Dimethyl acetylphosphoramidothioate 650.0 0.3

Key Findings :

  • This compound and dicrotophos exhibit similar solubility at neutral pH but differ in lipophilicity (logD), with this compound being more hydrophilic .
  • Acephate has significantly higher solubility and a positive logD, enhancing its environmental mobility .
Toxicological Profiles

This compound and related OPs vary in acute toxicity, metabolic pathways, and cellular effects:

Compound LD₅₀ (Rat, oral) Primary Metabolites Key Toxic Effects
This compound 18–25 mg/kg N-desmethyl this compound (more toxic) AChE inhibition, oxidative DNA damage, breast cancer cell proliferation at 0.2 µM
Dicrotophos 22 mg/kg Desmethyl dicrotophos Similar AChE inhibition but higher acute mortality in poisoning cases
Parathion-methyl 6–14 mg/kg Paraoxon Disrupts intestinal tight junctions (Caco-2 cells) at 0.01 µM
Phoxim 1,850 mg/kg Phoxim oxon High acute toxicity in PC12 neuronal cells at 0.01 µM

Key Findings :

  • This compound induces mitochondrial-mediated apoptosis in neuronal cells at low doses (0.1–1 µg/mL) .
  • Dicrotophos and this compound share rapid absorption and elimination in humans, but this compound shows higher neurotoxicity due to its hydrophilic metabolites .
  • Parathion-methyl and phoxim exhibit acute toxicity at lower concentrations than this compound .
Environmental Persistence and Degradation
Compound Half-life (Soil) Degradation Pathways Bioremediation Potential
This compound 5–7 days Hydrolysis, microbial degradation Bacterial consortium degrades 100% in 2 weeks
Dimethoate 7–10 days Photolysis, oxidation Limited data on efficient bioremediation
Acephate 3–5 days Hydrolysis to methamidophos Slow degradation in alkaline conditions

Key Findings :

  • This compound degrades into cyclotrisiloxane and acetic acid via bacterial consortia, reducing environmental toxicity .
  • Acephate’s metabolite methamidophos is more persistent and toxic than the parent compound .
Application Efficacy and Regulatory Status
Compound Primary Use Regulatory Status (India) Residual Activity in Crops
This compound Cotton, sugarcane pests Restricted (banned on vegetables) 75% efficacy against thrips at 14 days post-spray
Dimethoate Fruits, vegetables Approved with residue limits 50–60% efficacy at 14 days
Dicrotophos Cotton, citrus pests Banned in multiple countries High solubility limits field persistence

Key Findings :

  • This compound at 400 mL/ha maintains >75% pest control efficacy for 14 days, outperforming dimethoate .
  • Dicrotophos is banned in many regions due to higher acute toxicity in non-target species .

Biological Activity

Monocrotophos is an organophosphate insecticide widely used in agriculture for pest control. Its biological activity primarily stems from its ability to inhibit cholinesterase (ChE) enzymes, leading to a range of toxicological effects on various organisms, including humans. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound acts by inhibiting the activity of ChE, which is crucial for the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nervous system, leading to symptoms such as muscle twitching, paralysis, and potentially death. The compound's high oral toxicity and moderate dermal toxicity make it particularly hazardous.

Inhibition of Cholinesterase Activity

The primary toxic effect of this compound is the inhibition of ChE activity. Research indicates that exposure to this compound leads to significant reductions in plasma and brain ChE activity. In a study involving rats exposed to low doses over eight weeks, a marked decrease in both plasma and brain ChE activity was observed, with statistical significance (p < 0.0001) noted at doses as low as 0.1 μg/ml .

Dose (μg/ml)Plasma ChE Activity ChangeBrain ChE Activity Change
ControlBaselineBaseline
0.1Significant DecreaseSignificant Decrease
1.0Significant DecreaseSignificant Decrease

Reactive Oxygen Species (ROS) and Antioxidant Enzyme Levels

This compound exposure has been linked to increased levels of reactive oxygen species (ROS) and altered antioxidant enzyme activities. In the aforementioned study, a significant increase in brain ROS levels was recorded after exposure to 1 μg/ml this compound (p < 0.01), indicating oxidative stress . Additionally, significant reductions in superoxide dismutase (SOD) and catalase activities were observed, suggesting that this compound may impair the brain's antioxidant defenses.

Case Studies

Several case studies highlight the acute effects of this compound poisoning:

  • Fatal Poisoning via Dermal Absorption : A case reported fatal poisoning due to dermal exposure while sleeping, emphasizing the compound's potential for accidental exposure through skin contact .
  • Occupational Exposure : A review indicated that this compound is frequently involved in unintentional acute pesticide poisoning cases among agricultural workers. Approximately 740,000 cases were documented annually worldwide, with a significant number attributed to this compound .

Long-term Effects and Chronic Exposure

Chronic exposure to this compound can lead to cumulative toxic effects. Studies have shown that repeated exposure may result in tolerance development; however, this does not eliminate the risk of significant health impacts . Long-term feeding studies in rodents revealed that while acute toxicity was not evident at lower doses, chronic exposure still resulted in notable ChE inhibition without any oncogenic effects .

Q & A

Q. How to structure a manuscript reporting this compound’ ecotoxicological effects while adhering to journal guidelines?

  • Best Practices :
  • Results Section : Tabulate LC50 values across species (e.g., Daphnia magna: 0.02 mg/L; Labeo rohita: 1.5 mg/L) .
  • Supporting Information : Include raw data for dose-response curves and chemical characterization (e.g., NMR, HRMS) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.